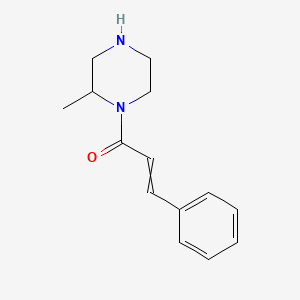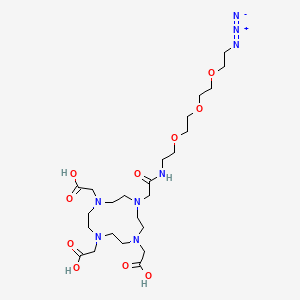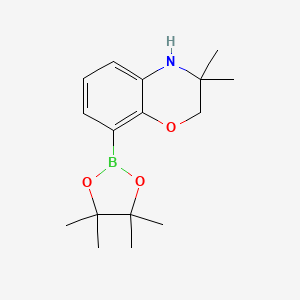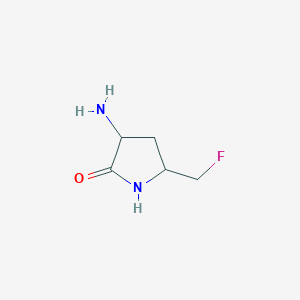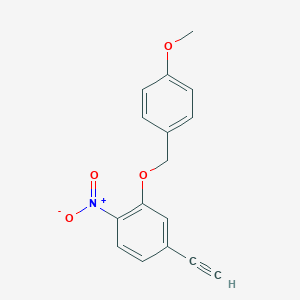
4-Ethynyl-2-((4-methoxybenzyl)oxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-((4-methoxybenzyl)oxy)-1-nitrobenzene is an organic compound characterized by the presence of ethynyl, methoxybenzyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-((4-methoxybenzyl)oxy)-1-nitrobenzene typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, where an ethynyl group is introduced to a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-((4-methoxybenzyl)oxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Ethynyl-2-((4-methoxybenzyl)oxy)-1-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-((4-methoxybenzyl)oxy)-1-nitrobenzene depends on its interaction with molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
4-Ethynyl-2-methylhept-1-ene: Shares the ethynyl functional group but differs in the overall structure and applications.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains similar aromatic features but has different functional groups and uses.
Uniqueness: 4-Ethynyl-2-((4-methoxybenzyl)oxy)-1-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-ethynyl-2-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |
InChI |
InChI=1S/C16H13NO4/c1-3-12-6-9-15(17(18)19)16(10-12)21-11-13-4-7-14(20-2)8-5-13/h1,4-10H,11H2,2H3 |
InChI Key |
PCOSVXOIIVKFFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C#C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


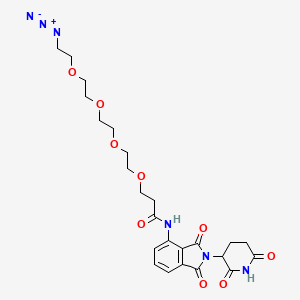
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)


